molecular formula C20H17ClN2O3S B7756467 N-(3-chloro-4-hydroxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

N-(3-chloro-4-hydroxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

Cat. No.: B7756467
M. Wt: 400.9 g/mol
InChI Key: BJIIXQMIYOJPNS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-hydroxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and carboximidamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-hydroxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the sulfonyl chloride intermediate: Reacting 4-methylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Coupling reaction: The sulfonyl chloride intermediate is then reacted with 3-chloro-4-hydroxyaniline under controlled conditions to form the sulfonamide linkage.

    Formation of the carboximidamide: The final step involves the reaction of the sulfonamide intermediate with benzenecarboximidamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-hydroxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-hydroxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboxamide
  • N-(3-chloro-4-hydroxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboxylate

Uniqueness

N-(3-chloro-4-hydroxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-hydroxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-14-7-10-17(11-8-14)27(25,26)23-20(15-5-3-2-4-6-15)22-16-9-12-19(24)18(21)13-16/h2-13,24H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIIXQMIYOJPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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